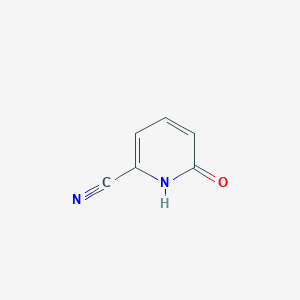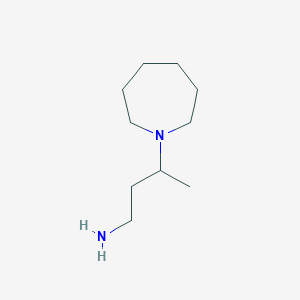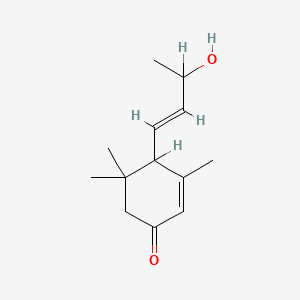![molecular formula C11H14N2O3S B3038809 (2E)-4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid CAS No. 905405-94-9](/img/structure/B3038809.png)
(2E)-4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid
説明
(2E)-4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid (tBTBA) is an important organic compound that has been extensively studied for its various applications in scientific research. It is a structural isomer of 4-oxobut-2-enoic acid and is composed of a carboxylic acid group attached to a thiazole ring. tBTBA is a versatile compound, with potential applications in drug discovery, biochemical research, and laboratory experiments.
科学的研究の応用
TBTBA has been used in various scientific research applications, including drug discovery, biochemical research, and laboratory experiments. It has been used as a substrate in enzyme-linked immunosorbent assays (ELISAs) to detect the presence of specific proteins. It has also been used to study the effects of various drugs on the human body, as well as to study the effects of various environmental factors on the human body. Additionally, (2E)-4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid has been used to study the effects of various chemicals on the environment, as well as to study the effects of various drugs on the environment.
作用機序
TBTBA has been shown to act as an inhibitor of several enzymes, including cytochrome P450, lipoxygenase, and cyclooxygenase. It has also been shown to inhibit the activity of various proteins, including those involved in the metabolism of drugs, the regulation of gene expression, and the transport of lipids. Additionally, (2E)-4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid has been shown to inhibit the activity of several transcription factors, including nuclear factor kappa B and activator protein 1.
Biochemical and Physiological Effects
(2E)-4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in the body. Additionally, (2E)-4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid has been shown to reduce the levels of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase, in the body. It has also been shown to reduce the levels of nitric oxide in the body, which can help to reduce inflammation. Furthermore, (2E)-4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid has been shown to reduce the levels of cholesterol and triglycerides in the body, which can help to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
TBTBA has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is a highly stable compound and can be stored for long periods of time without degradation. Furthermore, it is a versatile compound and can be used in a variety of different applications. However, there are some limitations to using (2E)-4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid in laboratory experiments. For example, it is not as soluble in water as some other compounds, which can limit its use in certain experiments. Additionally, (2E)-4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid can be toxic and should be handled with caution.
将来の方向性
There are several potential future directions for the use of (2E)-4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid in scientific research. One potential application is in the development of new drug therapies. (2E)-4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid has been shown to inhibit the activity of several enzymes and proteins, which could be used to develop new drugs that target certain diseases or conditions. Additionally, (2E)-4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid could be used to study the effects of various environmental factors on the human body, as well as to study the effects of various drugs on the environment. Furthermore, (2E)-4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid could be used to study the effects of various chemicals on the environment, as well as to study the effects of various drugs on the environment. Finally, (2E)-4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid
特性
IUPAC Name |
(E)-4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-11(2,3)7-6-17-10(12-7)13-8(14)4-5-9(15)16/h4-6H,1-3H3,(H,15,16)(H,12,13,14)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDAIWVIBUEPDG-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-2,5-diphenyl-1,3-oxazolo[4,5-d]pyrimidine](/img/structure/B3038726.png)


![3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B3038732.png)

![3-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3038735.png)



![2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B3038741.png)


![6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038748.png)
